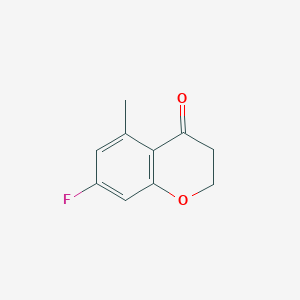
((2R,4S)-5-Acetoxy-4-(benzyloxy)-3,3-difluorotetrahydrofuran-2-YL)methyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2R,4S)-5-Acetoxy-4-(benzyloxy)-3,3-difluorotetrahydrofuran-2-YL)methyl benzoate is a synthetic organic compound characterized by its unique tetrahydrofuran ring structure, which is substituted with acetoxy, benzyloxy, and difluoro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,4S)-5-Acetoxy-4-(benzyloxy)-3,3-difluorotetrahydrofuran-2-YL)methyl benzoate typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: The initial step often involves the cyclization of a suitable precursor to form the tetrahydrofuran ring. This can be achieved through intramolecular nucleophilic substitution reactions.
Introduction of the Difluoro Groups: The difluoro groups are introduced via fluorination reactions, which may involve reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Benzyloxy and Acetoxy Substitution: The benzyloxy and acetoxy groups are introduced through nucleophilic substitution reactions. Benzyl alcohol and acetic anhydride are commonly used reagents for these steps.
Final Esterification: The final step involves the esterification of the intermediate compound with benzoic acid or its derivatives under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the ester and acetoxy groups, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, ((2R,4S)-5-Acetoxy-4-(benzyloxy)-3,3-difluorotetrahydrofuran-2-YL)methyl benzoate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. The presence of difluoro groups can enhance metabolic stability and bioavailability, making it a promising candidate for drug development. It may also exhibit biological activity against certain targets, warranting further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of specialty chemicals and materials. Its unique functional groups may impart desirable properties to polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of ((2R,4S)-5-Acetoxy-4-(benzyloxy)-3,3-difluorotetrahydrofuran-2-YL)methyl benzoate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The difluoro groups could enhance binding affinity and selectivity towards specific molecular targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
((2R,4S)-5-Acetoxy-4-(benzyloxy)-tetrahydrofuran-2-YL)methyl benzoate: Lacks the difluoro groups, which may result in different chemical and biological properties.
((2R,4S)-5-Acetoxy-4-(benzyloxy)-3,3-dichlorotetrahydrofuran-2-YL)methyl benzoate: Contains dichloro groups instead of difluoro, potentially altering its reactivity and stability.
((2R,4S)-5-Acetoxy-4-(benzyloxy)-3,3-difluorotetrahydropyran-2-YL)methyl benzoate: Features a tetrahydropyran ring instead of tetrahydrofuran, which may affect its conformational flexibility and interactions.
Uniqueness
The presence of both difluoro groups and the specific stereochemistry of ((2R,4S)-5-Acetoxy-4-(benzyloxy)-3,3-difluorotetrahydrofuran-2-YL)methyl benzoate distinguishes it from similar compounds
Propriétés
Formule moléculaire |
C21H20F2O6 |
|---|---|
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
[(2R,4S)-5-acetyloxy-3,3-difluoro-4-phenylmethoxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C21H20F2O6/c1-14(24)28-20-18(26-12-15-8-4-2-5-9-15)21(22,23)17(29-20)13-27-19(25)16-10-6-3-7-11-16/h2-11,17-18,20H,12-13H2,1H3/t17-,18+,20?/m1/s1 |
Clé InChI |
IDTUDMVNNWVCQY-ZOVQDZKKSA-N |
SMILES isomérique |
CC(=O)OC1[C@@H](C([C@H](O1)COC(=O)C2=CC=CC=C2)(F)F)OCC3=CC=CC=C3 |
SMILES canonique |
CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)(F)F)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Racemic-(5R,9R)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B13040392.png)



![(1S)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13040415.png)
![3-Methylpyrazolo[5,1-b]oxazole-6-carboxylicacid](/img/structure/B13040426.png)
![2,4-Dichloro-6-(2,4-dimethoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13040432.png)

![1-[4-(Trifluoromethyl)phenyl]-2-hexanone](/img/structure/B13040437.png)

![N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)aniline hydrochloride](/img/structure/B13040441.png)
![7-Methoxy-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B13040446.png)
